BMS-191011 - 202821-81-6

BMS-191011

Catalog Number: EVT-262966
CAS Number: 202821-81-6
Molecular Formula: C16H10ClF3N2O3
Molecular Weight: 370.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-191011 is a synthetic compound classified as a large-conductance calcium-activated potassium (BKCa) channel opener. [, , , , , ] These channels play a crucial role in regulating various physiological processes, including vascular tone, neuronal excitability, and cellular signaling. [, , , , ] BMS-191011 serves as a valuable tool for researchers investigating the function and therapeutic potential of BKCa channels in various disease models. [, , , , , , , , ]

Synthesis Analysis

Several synthetic methods for BMS-191011 have been reported. One approach utilizes 4-(trifluoromethyl)benzohydrazide as the starting material. [, , ] The synthesis involves a series of reactions, including:

  • Oxidative carbonylation: This step converts the hydrazide to the corresponding carboxylic acid using a CO balloon as a safer alternative to phosgene. []
  • Methyl protection: The carboxylic acid is protected as a methyl ester. []
  • Halogenation: The aromatic ring is halogenated to introduce the chlorine substituent. []
  • Amination: The methyl ester undergoes an amination reaction with an appropriate amine to form the amide linkage. []
  • Deprotection: The methyl protecting group is removed to yield BMS-191011. []

Another method involves a palladium-catalyzed oxidative annulation reaction of hydrazides, offering a direct approach to constructing the 1,3,4-oxadiazole-2(3H)-one core of BMS-191011. []

Molecular Structure Analysis

BMS-191011 comprises a 1,3,4-oxadiazole-2(3H)-one core structure with a 5-chloro-2-hydroxybenzyl group at the 3-position and a 4-(trifluoromethyl)phenyl group at the 5-position. [] This specific arrangement of functional groups is crucial for its BKCa channel opening activity. []

Mechanism of Action

BMS-191011 acts as a BKCa channel opener by directly interacting with the channel protein and increasing its open probability. [, , , , ] This interaction enhances potassium ion flux through the channel, leading to hyperpolarization of the cell membrane and modulation of cellular excitability. [, ] Studies suggest that BMS-191011 may exert its effects by binding to a distinct site on the BKCa channel different from other known openers. []

Applications

Vascular Biology:

  • Investigating the role of BKCa channels in retinal circulation: BMS-191011 effectively dilates rat retinal arterioles in vivo, demonstrating the potential of BKCa channel openers for improving retinal blood flow. [, ]
  • Studying the impact of maternal nutrient restriction on fetal coronary artery function: Research shows that BMS-191011-induced relaxation of fetal coronary arteries is unaffected by maternal nutrient restriction, highlighting the importance of BKCa channels in this context. [, ]

Neuroscience:

  • Evaluating the therapeutic potential of BKCa channel openers for tinnitus treatment: Systemic administration of BMS-191011 reduces behavioral manifestations of salicylate-induced tinnitus in mice, suggesting a role for BKCa channels in modulating auditory processing. []
  • Exploring the mechanisms underlying hypoxia-induced changes in hippocampal neuron activity: BMS-191011 has been used to investigate the role of BKCa channels in the modulatory effects of interleukin-10 on hippocampal neuron activity during hypoxia. [, ]

Cancer Research:

  • Understanding the role of BKCa channels in cancer-associated processes: While BMS-191011 itself showed limited efficacy, research utilizing this compound and other BKCa channel openers suggests that BK channel activation alone may not be sufficient to produce beneficial anti-cancer effects in certain cell lines. []
Future Directions
  • Developing more potent and selective BKCa channel openers with improved pharmacological properties, such as enhanced solubility and brain penetration. [, ]
  • Further elucidating the precise binding site and molecular mechanism of action of BMS-191011 on BKCa channels. []
  • Exploring the therapeutic potential of BMS-191011 and related compounds in other disease models where BKCa channel dysfunction is implicated, such as stroke, epilepsy, and hypertension. [, , ]

NS 1619

  • Compound Description: NS 1619 is a benzimidazolone derivative known to be a potent and selective opener of large-conductance calcium-activated potassium (BKCa) channels [, , , ]. It acts by increasing the open probability of the channel, leading to membrane hyperpolarization.

Iberiotoxin

  • Compound Description: Iberiotoxin is a 37-amino acid peptide derived from the venom of the scorpion Buthus tamulus. It acts as a potent and selective inhibitor of BKCa channels [, , ].
  • Relevance: Iberiotoxin is a crucial tool used to confirm the involvement of BKCa channels in the vasodilatory effects observed with BMS-191011 [, ]. By blocking the BKCa channels with iberiotoxin, researchers could demonstrate that the vasodilation induced by BMS-191011 was indeed mediated through these channels.

NS-19504

  • Compound Description: NS-19504 belongs to the same 1,3,4 oxadiazole chemical class as BMS-191011 and is recognized as a potent BKCa channel activator [].
  • Relevance: NS-19504, like BMS-191011, demonstrates significant potency in activating BKCa channels []. This structural similarity and shared biological activity make NS-19504 relevant for comparative studies, especially regarding potential anti-cancer effects.

GAL-021

  • Compound Description: GAL-021 is a recently developed breathing control modulator known to suppress the activity of BKCa channels []. It achieves this effect by decreasing the open-state probability of BKCa channels and increasing their mean closed time [].
  • Relevance: In contrast to BMS-191011, which activates BKCa channels, GAL-021 exerts an inhibitory effect on these channels []. This opposing action makes GAL-021 useful for studying the consequences of BKCa channel inhibition and further understanding the therapeutic potential of modulating these channels.

BMS-191011 Analogues with Enhanced Solubility

  • Compound Description: These are a series of compounds derived from BMS-191011 by adding heterocycles or amino groups (specifically anilines 8k and 8l) to the core structure []. These modifications aimed to improve the poor aqueous solubility of BMS-191011 while retaining its maxi-K channel opening activity [].
  • Relevance: These analogues highlight the efforts to optimize the drug-like properties of BMS-191011 []. The addition of heterocycles and amino groups, particularly anilines, successfully enhanced solubility and brain-to-plasma partitioning compared to the parent compound. This improved pharmacokinetic profile could lead to more favorable dosing regimens and therapeutic outcomes.

14,15-Epoxyeicosatrienoic Acid (14,15-EET)

  • Compound Description: 14,15-EET is an eicosanoid and a proposed endothelium-derived hyperpolarizing factor (EDHF) [, ]. It induces vasodilation by activating BKCa channels in smooth muscle cells [, ].
  • Relevance: 14,15-EET shares a similar mechanism of action with BMS-191011, both causing vasodilation through BKCa channel activation [, ]. This shared pathway highlights the potential interplay between endogenous EDHFs and exogenous BKCa channel openers like BMS-191011 in regulating vascular tone.

Properties

CAS Number

202821-81-6

Product Name

3-(5-Chloro-2-hydroxybenzyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

IUPAC Name

3-[(5-chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-one

Molecular Formula

C16H10ClF3N2O3

Molecular Weight

370.71 g/mol

InChI

InChI=1S/C16H10ClF3N2O3/c17-12-5-6-13(23)10(7-12)8-22-15(24)25-14(21-22)9-1-3-11(4-2-9)16(18,19)20/h1-7,23H,8H2

InChI Key

QKOWACXSXTXRKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

3-((5-chloro-2-hydroxyphenyl)methyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one
BMS 191011
BMS-191011
BMS191011

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC3=C(C=CC(=C3)Cl)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.